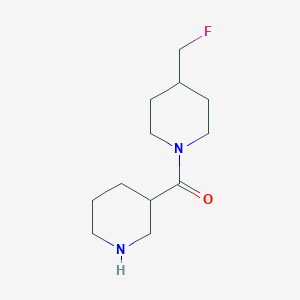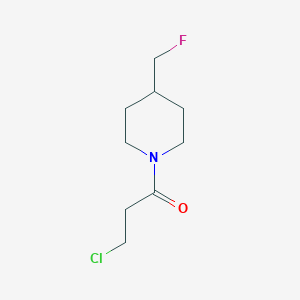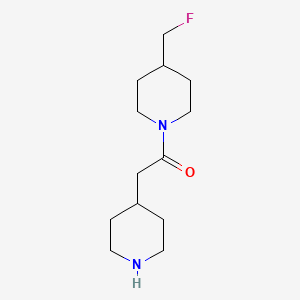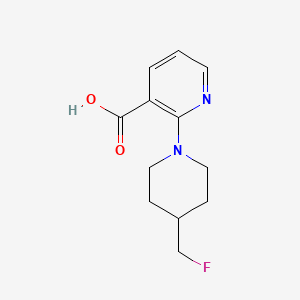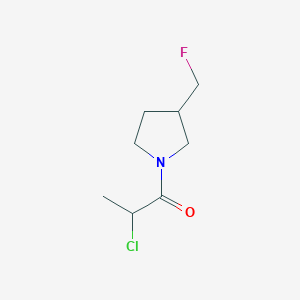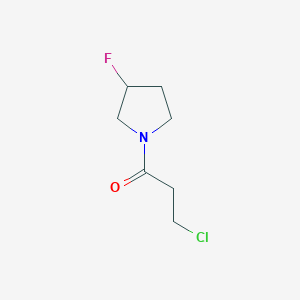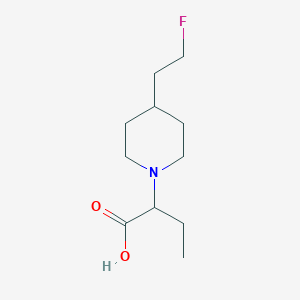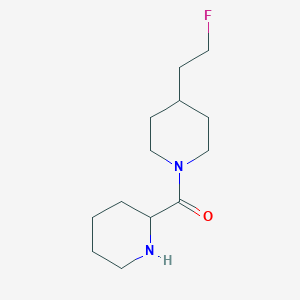
(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-3-yl)methanone
Vue d'ensemble
Description
(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C13H23FN2O and its molecular weight is 242.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A novel bioactive heterocycle, related to the target molecule but with a different substitution pattern, was synthesized and evaluated for antiproliferative activity. Its structure was confirmed through various spectroscopic techniques and X-ray diffraction, highlighting the importance of such compounds in drug design (S. Benaka Prasad et al., 2018).
Anticancer Activity
- Piperidine derivatives, similar in structural framework to the target compound, have been synthesized and demonstrated antiproliferative activity against human leukemia cells, showcasing the potential of these molecules in anticancer therapy (K. Vinaya et al., 2011).
Antimicrobial Activity
- A series of oxime derivatives of a related compound were synthesized and showed good antimicrobial activity against various bacterial and fungal strains. This suggests that modifications of the core piperidine structure can lead to potent antimicrobial agents (L. Mallesha et al., 2014).
Neuroprotective Activities
- Aryloxyethylamine derivatives, structurally related to the compound of interest, were synthesized and evaluated for their neuroprotective effects. These compounds showed potential in protecting against glutamate-induced cell death, offering insights into the development of new treatments for neurodegenerative diseases (Y. Zhong et al., 2020).
Corrosion Inhibition
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron surfaces, demonstrating the utility of these compounds in materials science and engineering applications (S. Kaya et al., 2016).
Antituberculosis Studies
- Further, piperazine derivatives related to the compound of interest have shown significant antituberculosis activity, highlighting the potential of such molecules in addressing infectious diseases (S. Mallikarjuna et al., 2014).
Mécanisme D'action
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , indicating a wide range of potential targets.
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The incorporation of fluorine in similar compounds has been found to significantly reduce the pka of the compounds, which can have a beneficial influence on oral absorption .
Action Environment
The storage temperature for similar compounds is typically between 2 and 8 degrees celsius .
Propriétés
IUPAC Name |
[4-(2-fluoroethyl)piperidin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O/c14-6-3-11-4-8-16(9-5-11)13(17)12-2-1-7-15-10-12/h11-12,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQLGIGMQIHXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



